2-Chloro-2',3'-dideoxyadenosine
Beschreibung
2-Chloro-2',3'-dideoxyadenosine (2-CdA) is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar and a chlorine substitution at the 2-position of the adenine base (Figure 1). This structural configuration confers resistance to enzymatic deamination and dephosphorylation, enhancing metabolic stability compared to non-halogenated analogs like 2',3'-dideoxyadenosine (ddA) . Its mechanism involves intracellular phosphorylation to the active triphosphate form, which inhibits viral reverse transcriptase and disrupts DNA synthesis in rapidly dividing cells .
Eigenschaften
Molekularformel |
C10H12ClN5O2 |
|---|---|
Molekulargewicht |
269.69 g/mol |
IUPAC-Name |
[5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15) |
InChI-Schlüssel |
FNLILOONPKMGST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis from 2-Chloroadenosine
- Protection of the 5'-hydroxyl group : Typically with 4,4'-dimethoxytrityl (DMT) to prevent unwanted reactions.
- Activation of 2',3'-hydroxyls : Conversion to a suitable leaving group, such as via O-thiocarbonylation.
- Reduction : Use of tributyltin hydride (n-Bu3SnH) to remove the 2',3'-O-thiocarbonyl groups, yielding the dideoxy structure.
- Deprotection : Removal of the DMT group, often with acetic acid, to yield the final nucleoside.
Synthesis via Inosine Derivatives
Industrial Process Highlights:
- Starting Material : Inexpensive inosine is used as the base nucleoside.
- Conversion to 2',3'-didehydro-2',3'-dideoxyinosine : Achieved via selective oxidation and elimination.
- Catalytic Reduction : Hydrogenation (H₂, Pd catalyst) converts the unsaturated intermediate to the dideoxy compound.
- Chlorination : Introduction of the 2-chloro group on the adenine ring, often via direct halogenation or substitution.
Common Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidize ribose moiety |
| Reduction | Sodium borohydride, n-Bu3SnH | Remove hydroxyls, reduce intermediates |
| Catalytic Hydrogenation | H₂, Pd/C | Saturate double bonds |
| Chlorination | Chlorinating agents (e.g., SOCl₂) | Introduce 2-chloro group |
| Protection/Deprotection | DMT, AcOH | Selective functional group manipulation |
| Purification | Chromatography, solvent extraction | Isolate pure product |
Data Table: Summary of Synthesis Approaches
| Approach | Key Intermediate(s) | Main Reagents | Yield/Selectivity | Industrial Suitability |
|---|---|---|---|---|
| 2-Chloroadenosine route | DMT-protected, O-thiocarbonylated adenosine | n-Bu3SnH, AcOH | Moderate, mixture | Lab-scale, purification needed |
| Inosine derivative route | 2',3'-didehydro-2',3'-dideoxyinosine | H₂, Pd/C, chelators, solvents | High, selective | Industrial, scalable |
Research Findings and Perspectives
- The 2-chloro substituent is crucial for biological stability, preventing deamination and enhancing antiviral efficacy.
- Reduction strategies (e.g., tributyltin hydride, sodium borohydride) must be carefully controlled to avoid byproducts and maximize yield.
- Industrial processes favor the inosine-based route due to cost efficiency, high yield, and ease of purification, making it preferable for large-scale synthesis.
- The compound’s biological activity is closely tied to its structure, with the dideoxy sugar moiety and 2-chloro modification both contributing to its mechanism of action as a DNA synthesis inhibitor.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine nucleosides .
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Chloro-2',3'-dideoxyadenosine
The synthesis of cladribine has been extensively studied, employing various methods to improve yield and efficiency. One notable approach involves the anion glycosylation of purine potassium salts with glycosyl chlorides, yielding cladribine in high purity and yield (up to 82%) after purification processes like column chromatography . Another efficient synthesis route utilizes the Vorbrüggen glycosylation method, which combines commercially available reagents to produce cladribine effectively .
Hematologic Malignancies
Cladribine is predominantly used in the treatment of various hematologic cancers:
- Hairy Cell Leukemia : Cladribine has shown remarkable efficacy, achieving complete responses in a significant number of patients after a single course of treatment .
- Chronic Lymphocytic Leukemia : Approximately 40% of previously treated patients respond to cladribine therapy, even after failing classical chemotherapy .
- Waldenström's Macroglobulinemia : The drug also demonstrates effectiveness in this condition, with some patients experiencing prolonged responses .
Multiple Sclerosis
Recently, cladribine has been approved for the treatment of relapsing forms of multiple sclerosis (MS). Its oral administration has shown promising efficacy and safety profiles in clinical trials . The drug's immunosuppressive properties help reduce the frequency of MS relapses by depleting pathogenic lymphocytes.
Research Findings and Case Studies
Recent studies have explored various aspects of cladribine's action and potential applications:
-
Induction of Apoptosis : Research indicates that cladribine can induce apoptosis in peripheral blood mononuclear cells (PBMC) in a concentration- and time-dependent manner. In controlled experiments, cladribine was found to induce significantly higher rates of apoptosis compared to other adenosine analogs .
Treatment Apoptosis Rate (%) Concentration (μM) Cladribine 81.2 ± 1.9 1 Other Analog 45.8 ± 2.4 10 - Immunosuppression : Cladribine's potent immunosuppressive effects have been linked to cases of Epstein-Barr virus (EBV) positive lymphoproliferative disorders following treatment for hairy cell leukemia. This highlights the need for careful monitoring during therapy due to potential long-term immunological consequences .
- Pharmacokinetics : Studies on the pharmacokinetics of cladribine show that plasma levels can be effectively monitored during treatment to optimize dosing and minimize toxicity .
Wirkmechanismus
The mechanism of action of [(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Modifications and Anti-HIV Activity
The anti-HIV activity and selectivity of 2-CdA are influenced by its unique halogenation and dideoxy configuration. Key comparisons with analogs are summarized below:
2',3'-Dideoxyadenosine (ddA)
- Structure : Lacks the 2-chloro substitution and retains natural adenine.
- Over 99% of intracellular ddA is deaminated, reducing its efficacy .
- Metabolism : High AMP deaminase activity in T-cells accelerates ddA degradation, restricting its clinical utility .
2-Chloro-2'-Deoxyadenosine (Cladribine)
- Structure : 2'-deoxy (lacks 3'-deoxy group) with 2-chloro substitution.
- Activity : Cladribine exhibits potent antileukemic activity (e.g., against hairy cell leukemia) but weaker anti-HIV effects. Its pharmacokinetics include a plasma half-life of ~6.7 hours and volume of distribution of 9.2 L/kg in humans .
- Key Difference : The absence of the 3'-deoxy group reduces its specificity for viral reverse transcriptase compared to 2-CdA .
Fluorinated Analogs (e.g., 2'-Fluoro-ddA, Cl-F(↑)-dAdo)
- Structure: Fluorine substitutions at 2' (ribo or arabino configuration) or 3' positions.
- Activity: 2'-Fluoro-ddA: Demonstrated improved metabolic stability via cycloSal-phosphate prodrugs, enhancing monophosphate delivery and reverse transcriptase inhibition . Cl-F(↑)-dAdo (2-chloro-2'-fluoro-arabino-dAdo): 50-fold more potent than ribo- or difluoro analogs in CEM cells (IC₅₀ = 0.02 µM vs. 1 µM for others). This potency stems from selective inhibition of ribonucleotide reductase (RNR), a critical enzyme in nucleotide biosynthesis .
3'-Aziridine-ddA
Pharmacokinetic and Metabolic Profiles
Toxicity and Selectivity
- 2-CdA: Limited teratogenicity data; lumbar hernia observed in rats at high doses .
- Cl-F(↓)-dAdo and Cl-diF-dAdo: Non-selective cytotoxicity due to inhibition of RNA/protein synthesis at concentrations required for DNA synthesis blockade .
- 3'-Aziridine-ddA : Higher cytotoxicity (CC₅₀ ~10 µM) compared to ddA (CC₅₀ >100 µM) .
Key Research Findings
Phosphorylation Efficiency : The anti-HIV activity of dideoxynucleosides correlates strongly with intracellular triphosphate formation. 2-CdA’s chlorine substitution enhances kinase substrate specificity, reducing off-target effects .
Metabolic Blockade Avoidance: Prodrug strategies (e.g., cycloSal-triesters) for fluorinated-ddA analogs improve monophosphate delivery, bypassing metabolic bottlenecks .
RNR Inhibition: Structural modifications (e.g., 2'-fluoro-arabino configuration) in Cl-F(↑)-dAdo enhance RNR inhibition, a unique mechanism absent in 2-CdA .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-2',3'-dideoxyadenosine, and what reaction conditions are critical for high yield?
- The synthesis typically begins with adenosine derivatives, employing diazotization/chloro-dediazoniation reactions. Key steps include tosylation (using reagents like TrtCl/DMAP) and phosphorylation. For example, 2-chloro-2'-deoxyadenosine is synthesized via non-aqueous diazotization (AcCl/BTEA-NO₂ in CH₂Cl₂ at -5–0°C), achieving yields up to 95%. Sequential phosphorylation converts dideoxyadenosine to its triphosphate form (ddATP). Critical conditions include temperature control and reagent stoichiometry to minimize impurities .
Q. What is the mechanism of antiviral action for this compound?
- The compound acts as a chain-terminating nucleotide analog. Upon incorporation into viral DNA by reverse transcriptase, the absence of a 3'-hydroxyl group prevents further elongation, halting replication. Biochemical assays (e.g., gel electrophoresis of truncated DNA fragments) confirm this mechanism, particularly against HIV-1 reverse transcriptase .
Q. How should researchers assess the purity of synthesized this compound?
- Analytical methods include:
- HPLC-UV : To quantify purity (≥95% required for most studies).
- Mass spectrometry (MS) : For molecular weight confirmation.
- NMR spectroscopy : To verify structural integrity (e.g., absence of unreacted intermediates).
Impurities from incomplete diazotization (e.g., residual 2-amino derivatives) must be rigorously excluded .
Q. What are the solubility and stability parameters for this compound in laboratory settings?
- The compound is water-soluble (~100 mg/mL) but degrades under acidic conditions (pH <5). Stability is maximized in neutral buffers (pH 7.4) and at -80°C. Lyophilization is recommended for long-term storage. Monitor degradation via HPLC, particularly in cell culture media .
Advanced Research Questions
Q. How can conflicting data on antiviral efficacy across HIV strains be resolved?
- Experimental design :
- Use standardized viral load assays (e.g., RT-qPCR) and reverse transcriptase inhibition assays.
- Compare clinical isolates with lab-adapted strains to account for genetic variability.
- Perform structural analysis (e.g., X-ray crystallography or molecular docking) to identify resistance mutations in viral enzymes.
Q. What strategies mitigate this compound degradation during prolonged in vitro studies?
- Buffering : Use HEPES or phosphate buffers (pH 7.4) in cell culture.
- Temperature control : Avoid repeated freeze-thaw cycles; aliquot and store at -80°C.
- Metabolic inhibitors : Co-administer nucleoside transport inhibitors (e.g., dipyridamole) to reduce intracellular degradation.
- Analytical validation : Monitor stability via LC-MS/MS at multiple timepoints .
Q. How do researchers address low yields in large-scale synthesis of this compound?
- Process optimization :
- Automated synthesis systems for precise reagent addition.
- Catalytic improvements (e.g., BTEA-NO₂ for efficient diazotization).
- Purification via column chromatography or recrystallization to remove byproducts (e.g., 2-chlorohypoxanthine).
Q. What in vitro models best predict the metabolic fate of this compound in vivo?
- Primary hepatocytes : To study Phase I/II metabolism (e.g., deamination or phosphorylation).
- Liver microsomes : For CYP450-mediated metabolism analysis.
- LC-MS/MS : Identifies metabolites like 2-chloro-2'-deoxyinosine. In mice, ~3.4% of the parent compound is excreted unchanged in urine, with two unidentified metabolites detected .
Q. How can researchers differentiate the effects of this compound from endogenous nucleotides in cellular assays?
- Isotopic labeling : Use ¹⁴C or ³H-labeled analogs to track incorporation into DNA.
- Competition assays : Co-administer excess unlabeled dATP to assess specificity.
- Flow cytometry : Measure cell cycle arrest (G1/S phase) as a proxy for DNA synthesis inhibition .
Key Methodological Notes
- Synthesis : Prioritize anhydrous conditions for diazotization to minimize hydrolysis .
- Antiviral assays : Include positive controls (e.g., AZT) and negative controls (vehicle-only) to validate results .
- Metabolic studies : Combine in vitro models with in vivo pharmacokinetics to map metabolic pathways comprehensively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
